molecular formula C11H10N6O2 B15055860 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B15055860
M. Wt: 258.24 g/mol
InChI Key: RHXNKIDCRHZPJS-UHFFFAOYSA-N
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Description

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes and receptors, disrupting essential biological processes in pathogens and cancer cells . Its unique structure allows it to bind effectively to these targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison: 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in certain applications .

Properties

Molecular Formula

C11H10N6O2

Molecular Weight

258.24 g/mol

IUPAC Name

1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C11H10N6O2/c1-2-7-3-9(17-11(15-7)12-5-14-17)16-4-8(10(18)19)13-6-16/h3-6H,2H2,1H3,(H,18,19)

InChI Key

RHXNKIDCRHZPJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC=NN2C(=C1)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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